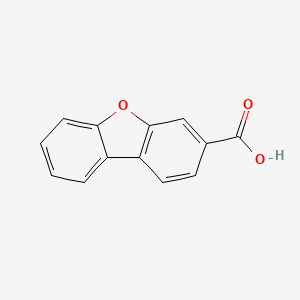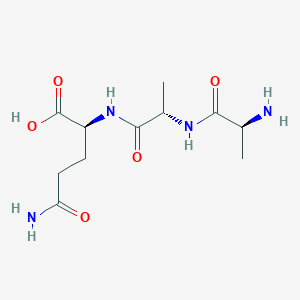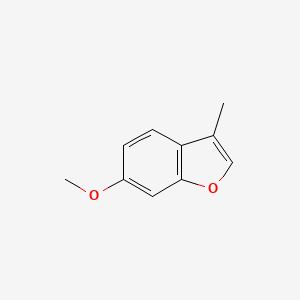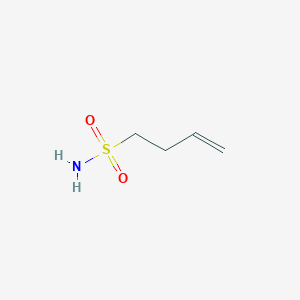
1,3,5-Trisilacyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trisilacyclohexane is a silicon-containing cyclic compound that has garnered interest due to its unique structural and chemical properties. It is a derivative of cyclohexane where three methylene groups (CH₂) are replaced by silicon atoms (SiH₂), resulting in a six-membered ring with alternating silicon and carbon atoms. This compound adopts a chair conformation similar to cyclohexane, making it an intriguing subject for stereochemical studies .
Mechanism of Action
Target of Action
1,3,5-Trisilacyclohexane, also known as Cyclocarbosilane, is a silicon-based compound .
Mode of Action
This compound adopts a chair conformation in the solid state . The Si–C bond lengths, as well as all angles of this compound in the solid state, have similar dimensions compared to the structure in the gaseous phase . This unique structure allows it to participate in various chemical reactions.
Biochemical Pathways
It can be used to synthesize other compounds that may have biological activity .
Result of Action
The primary result of this compound’s action is its participation in chemical reactions to form other compounds . The specific results depend on the reaction conditions and the other reactants involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trisilacyclohexane can be synthesized through various methods. One common approach involves the conversion of 1,1,3,3,5,5-hexamethoxytrisilacyclohexane with lithium aluminium hydride (LiAlH₄) in diethyl ether. This reaction yields this compound with moderate efficiency . Another method includes the reduction of the chlorine derivative of this compound, which provides better yields but is more demanding in terms of reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard laboratory techniques such as reduction reactions and crystallization. The improved synthesis and workup procedures have been reported to double the original yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trisilacyclohexane undergoes various chemical reactions, including:
Oxidation: The silicon atoms in the compound can be oxidized to form silanol groups (Si-OH).
Reduction: Reduction reactions can convert silicon-halogen bonds to silicon-hydrogen bonds.
Substitution: Silicon atoms can participate in substitution reactions, where functional groups attached to silicon are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Lithium aluminium hydride (LiAlH₄) is frequently used for reduction reactions.
Substitution: Reagents such as organolithium or Grignard reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can result in various organosilicon compounds .
Scientific Research Applications
1,3,5-Trisilacyclohexane has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antiviral properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a scaffold for biologically active molecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-Silacyclohexane: Contains one silicon atom in the cyclohexane ring.
1,2-Disilacyclohexane: Contains two silicon atoms in the cyclohexane ring.
1,4-Disilacyclohexane: Contains two silicon atoms in the cyclohexane ring, positioned at the 1 and 4 positions.
Cyclohexasilane: Contains six silicon atoms in the ring.
Uniqueness
1,3,5-Trisilacyclohexane is unique due to its symmetric structure with alternating silicon and carbon atoms. This symmetry and the presence of multiple silicon atoms make it an excellent model for studying silicon chemistry and its applications in various fields .
Properties
InChI |
InChI=1S/C3H6Si3/c1-4-2-6-3-5-1/h1-3H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCGGWLVGXEWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1[Si]C[Si]C[Si]1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291-27-0 |
Source


|
| Record name | 1,3,5-Trisilacyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: The molecular formula of 1,3,5-trisilacyclohexane is Si3C3H12. Its molecular weight is 132.32 g/mol.
A: Both in the solid state and the gas phase, this compound predominantly adopts a chair conformation. [, ]
A: The chair conformation is observed in both phases. The bond lengths and angles are similar, indicating consistency in its structure regardless of the phase. []
A: NMR spectroscopy (1H, 13C, and 29Si) and mass spectrometry are commonly employed for structural analysis. Infrared (IR) spectroscopy is also used to identify specific functional groups within the molecule. [, , , , , ]
ANone: Several methods exist:
- Direct synthesis from chloromethanes and silicon: This approach, often utilizing a copper catalyst, leads to the formation of various linear and cyclic carbosilanes, including this compound. [, ]
- Pyrolysis of methylsilanes: Heating methylsilanes like tetramethylsilane (Si(CH3)4) at high temperatures yields a mixture of carbosilanes, with this compound being a significant product. [, ]
- Organometallic synthesis: This method allows for the controlled introduction of specific substituents. For instance, reactions of appropriately substituted linear carbosilanes with magnesium can yield 1,3,5-trisilacyclohexanes with desired functionalities. []
ANone: The substituents significantly influence reactivity:
- Chlorine substituents: Perchlorinated derivatives like (Cl2SiCCl2)3 readily undergo reactions with nucleophiles such as LiPMe2, leading to the formation of ylides. []
- Methyl substituents: Si-methylation generally decreases the reactivity of the ring towards nucleophilic attack compared to Si-chlorinated analogs. []
- Bulky substituents: Introducing bulky groups like tert-butyl groups can hinder reactions at certain positions due to steric hindrance. []
A: Yes, under specific conditions, ring opening can occur. For example, reactions of certain C-brominated 1,3,5-trisilacyclohexanes with strong bases like butyllithium can lead to ring opening and the formation of linear carbosilanes. []
ANone: While not currently used as pharmaceuticals, their unique properties make them interesting for various applications:
- Precursors for silicon carbide (SiC): this compound serves as a promising single-source precursor for the production of high-quality SiC thin films via thermal chemical vapor deposition (CVD). []
- Porous materials: Derivatives of this compound, particularly those containing ethoxy groups, can be used to create mesoporous organosilicas (MOS) with high surface areas, which are valuable in applications like catalysis and separation. [, ]
- Tridentate Lewis acids: Functionalized 1,3,5-trisilacyclohexanes bearing three ethynyl groups can act as tridentate Lewis acids. These molecules, after further modification with boron or metal centers, can bind to Lewis bases and potentially find use in host-guest chemistry or as catalysts. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate](/img/structure/B3121614.png)




![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)
![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)


